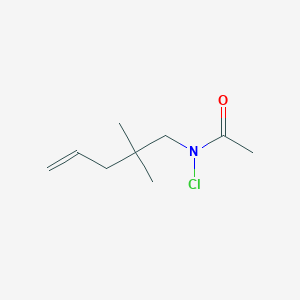![molecular formula C16H11F5O2 B12586590 1-[2-(2,4-Dimethoxyphenyl)ethenyl]-2,3,4,5,6-pentafluorobenzene CAS No. 649758-73-6](/img/structure/B12586590.png)
1-[2-(2,4-Dimethoxyphenyl)ethenyl]-2,3,4,5,6-pentafluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2,4-Dimethoxyphenyl)ethenyl]-2,3,4,5,6-pentafluorobenzene is a synthetic organic compound characterized by its unique structure, which includes a pentafluorobenzene ring and a dimethoxyphenyl group connected by an ethenyl bridge
Preparation Methods
The synthesis of 1-[2-(2,4-Dimethoxyphenyl)ethenyl]-2,3,4,5,6-pentafluorobenzene typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Ethenyl Bridge: The initial step involves the formation of the ethenyl bridge through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the ethenyl linkage.
Introduction of the Pentafluorobenzene Ring: The pentafluorobenzene ring is introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile displaces a leaving group on the pentafluorobenzene ring.
Attachment of the Dimethoxyphenyl Group: The final step involves the attachment of the dimethoxyphenyl group through a coupling reaction, such as a Suzuki or Heck coupling, to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-[2-(2,4-Dimethoxyphenyl)ethenyl]-2,3,4,5,6-pentafluorobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethenyl bridge.
Substitution: The pentafluorobenzene ring can undergo nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace one or more fluorine atoms.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-(2,4-Dimethoxyphenyl)ethenyl]-2,3,4,5,6-pentafluorobenzene has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique electronic or optical properties.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors, which may lead to the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings with enhanced properties.
Mechanism of Action
The mechanism of action of 1-[2-(2,4-Dimethoxyphenyl)ethenyl]-2,3,4,5,6-pentafluorobenzene involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-[2-(2,4-Dimethoxyphenyl)ethenyl]-2,3,4,5,6-pentafluorobenzene can be compared with other similar compounds, such as:
1-[2-(2,4-Dimethoxyphenyl)ethenyl]-3,5-dimethoxybenzene: This compound has a similar structure but lacks the pentafluorobenzene ring, which may result in different chemical and biological properties.
2-(3,4-Dimethoxyphenyl)ethanol: This compound has a similar phenyl group but differs in the presence of an alcohol functional group instead of the ethenyl bridge.
Properties
CAS No. |
649758-73-6 |
|---|---|
Molecular Formula |
C16H11F5O2 |
Molecular Weight |
330.25 g/mol |
IUPAC Name |
1-[2-(2,4-dimethoxyphenyl)ethenyl]-2,3,4,5,6-pentafluorobenzene |
InChI |
InChI=1S/C16H11F5O2/c1-22-9-5-3-8(11(7-9)23-2)4-6-10-12(17)14(19)16(21)15(20)13(10)18/h3-7H,1-2H3 |
InChI Key |
YHXLGKQQTGUMFE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC2=C(C(=C(C(=C2F)F)F)F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzene, [(2-phenyl-1-cyclobuten-1-yl)sulfonyl]-](/img/structure/B12586512.png)
![2-Sulfanylidene-5-(thiophen-2-yl)-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12586514.png)
![3H-1,2,3-Triazolo[4,5-D][1,2,4]triazolo[1,5-A]pyrimidin-9-OL](/img/structure/B12586521.png)

![N,N'-(1,2-Phenylene)bis{2-[(prop-2-en-1-yl)oxy]benzamide}](/img/structure/B12586531.png)
![[(1S)-1-aminohexyl]phosphonic acid](/img/structure/B12586532.png)
![4-Fluoro-N-{2-[1'-(pyridin-2-yl)[4,4'-bipiperidin]-1-yl]ethyl}benzamide](/img/structure/B12586544.png)
![N~1~-[(Furan-2-yl)methyl]-N~2~-[(4-methylphenyl)methyl]ethane-1,2-diamine](/img/structure/B12586552.png)


![4-Chloro-5-[4-(hydroxymethyl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B12586580.png)

![3,5-Bis[3-(benzyloxy)-4-nitrophenoxy]benzoic acid](/img/structure/B12586587.png)
